3-Bromo-2,4-diiodo-5-methylthiophene

Description

Molecular Architecture and Halogen Substitution Patterns

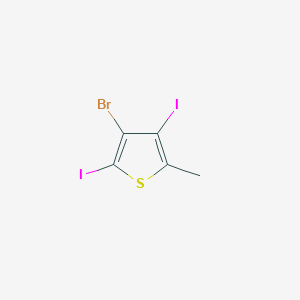

3-Bromo-2,4-diiodo-5-methylthiophene is a halogenated thiophene derivative characterized by a five-membered aromatic ring containing sulfur at position 2. The substituents include a bromine atom at position 3, iodine atoms at positions 2 and 4, and a methyl group at position 5 (Figure 1). This substitution pattern creates a unique electronic environment, with the electron-withdrawing halogens and electron-donating methyl group influencing reactivity and stability.

Table 1: Comparative Analysis of Halogenated Thiophene Derivatives

| Compound | Structure Features | Halogen Positions | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | Thiophene with Br at 3, I at 2/4, methyl at 5 | 2, 3, 4 | Methyl, bromine, iodine | 1221791-68-9 |

| 3,5-Dibromo-2-methylthiophene | Thiophene with Br at 3/5, methyl at 2 | 2, 3, 5 | Methyl, bromine | 29421-73-6 |

| 3-Bromo-2,5-dimethylthiophene | Thiophene with Br at 3, methyl at 2/5 | 2, 3, 5 | Methyl, bromine | 31819-37-1 |

This compound’s substitution pattern differs from analogs like 3,5-dibromo-2-methylthiophene, which lacks iodine but features bromine at positions 3 and 5. The presence of iodine at positions 2 and 4 introduces steric and electronic effects distinct from lighter halogens, enhancing electrophilic substitution reactivity.

Historical Context in Halogenated Thiophene Chemistry

Halogenation of thiophenes dates to the early 20th century, driven by the need to modify electronic properties for synthetic applications. Thiophene itself was first isolated in 1882 by Viktor Meyer as a benzene contaminant, with halogenation studies emerging shortly thereafter. Bromination and iodination became critical for functionalizing thiophenes, as these reactions proceed regioselectively under controlled conditions.

Early methods utilized elemental halogens in acidic media, but modern approaches often employ N-bromosuccinimide (NBS) or iodine monochloride for selective substitution. The synthesis of this compound likely involves sequential halogenation steps, leveraging the directing effects of existing substituents.

Significance in Heterocyclic Chemistry Research

This compound holds value in multiple research domains:

- Organic Synthesis : The compound serves as a precursor for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, due to its bromine and iodine substituents. These reactions enable the formation of complex biaryl or polyaromatic systems.

- Materials Science : Halogenated thiophenes are integral to designing optoelectronic materials, including organic semiconductors and solar cell components. The electron-deficient nature of the molecule may enhance charge transport properties.

- Biological Activity : While direct bioactivity data for this compound is limited, halogenated thiophenes generally exhibit antimicrobial, antitumor, or enzyme-inhibitory properties. The iodine atoms could facilitate metal coordination, relevant to drug design.

Classification and Nomenclature Considerations

IUPAC Name : this compound

CAS Number : 1221791-68-9

Synonyms :

- 2,4-Diiodo-3-bromo-5-methylthiophene

- 3-Bromo-5-methyl-2,4-diiodothiophene

This compound is classified as a halogenated thiophene , with the substituents numbered according to IUPAC rules prioritizing sulfur’s position as the reference point (position 1). The naming adheres to the principle of lowest possible locants for substituents.

Properties

IUPAC Name |

3-bromo-2,4-diiodo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrI2S/c1-2-4(7)3(6)5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAGZXADGJIDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)I)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrI2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-2,4-diiodo-5-methylthiophene has the molecular formula CHBrIS. Its structure features a thiophene ring substituted with bromine and iodine atoms, which enhances its reactivity and utility in chemical synthesis.

Organic Synthesis

One of the primary applications of this compound is as a building block in organic synthesis. It serves as a precursor for creating more complex organic compounds through various coupling reactions.

Coupling Reactions

- Palladium-Catalyzed Cross-Coupling : This compound can undergo palladium-catalyzed cross-coupling reactions to form conjugated polymers. For instance, it can be reacted with aryl halides to yield thiophene-based conjugated materials with desirable electronic properties .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Kumada-Tamao-Corriu | This compound + Aryl Halide | Conjugated Polymer | > 90% |

Material Science

The compound is utilized in the development of conductive polymers and materials with specific electronic properties. Its ability to form stable polymeric structures makes it valuable in the electronics industry.

Conductive Polymers

- Polymerization Techniques : Methods such as halogen dance polymerization have been successfully applied to synthesize polymers from this compound, resulting in materials suitable for organic electronics .

| Polymerization Method | Resulting Polymer | Mn (g/mol) | Mw/Mn |

|---|---|---|---|

| Halogen Dance | P3HT | 4900 | 1.58 |

| Ni-Catalyzed | Poly(3-Bromo) | 6100 | 1.71 |

Biological Applications

In biological research, this compound has shown potential as a reagent for probing sulfur-containing compounds and studying their biological interactions.

Medicinal Chemistry

Research indicates that derivatives of this compound may possess medicinal properties that could be explored for drug development. Its halogen substituents can enhance biological activity by improving binding affinity to target enzymes or receptors .

Case Study 1: Synthesis of Thiophene-Based Polymers

A study demonstrated the synthesis of regioregular thiophene-based conjugated polymers using this compound as a monomer. The resulting polymers exhibited enhanced charge transport properties, making them suitable for applications in organic photovoltaics .

Another research project explored the use of this compound in synthesizing novel biologically active molecules. The derivatives showed promising results in preliminary bioassays targeting specific cancer cell lines, indicating potential for further medicinal chemistry research .

Mechanism of Action

The mechanism by which 3-Bromo-2,4-diiodo-5-methylthiophene exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-bromo-2,4-diiodo-5-methylthiophene and analogous thiophene derivatives:

Key Observations :

- Halogen Diversity : The diiodo compound’s higher molecular weight (428.86 vs. 302.96–259.96 g/mol) stems from its two iodine atoms, which also increase steric hindrance and polarizability compared to bromine-only analogs .

- Substituent Effects : The methyl group at position 5 enhances stability and directs electrophilic substitution, while phenyl groups (e.g., in 3-bromo-2-methyl-5-phenylthiophene) introduce aromatic conjugation, altering electronic properties .

Reactivity Trends :

- Nucleophilic Substitution : Iodine in the diiodo compound facilitates faster SNAr (nucleophilic aromatic substitution) compared to bromine in dibromo analogs .

- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) are more efficient with bromine than iodine, but iodine’s presence allows sequential functionalization .

Physical and Chemical Properties

- Boiling/Melting Points: 2,3-Dibromo-5-methylthiophene: Boiling point 76–78°C at 0.75 mmHg .

- Solubility : Methyl and halogen substituents reduce solubility in polar solvents compared to unsubstituted thiophenes .

Biological Activity

3-Bromo-2,4-diiodo-5-methylthiophene is a halogenated thiophene derivative that has garnered interest in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H3BrI2S

- CAS Number : 1221791-68-9

This structure features a thiophene ring substituted with bromine and iodine atoms, which are known to significantly influence the compound's reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to proteins and enzymes.

Antimicrobial Activity

Research has indicated that halogenated thiophenes exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µM |

| Escherichia coli | 25 µM |

| Bacillus subtilis | 10 µM |

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. The results from antifungal assays are summarized below:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 15 µM |

| Aspergillus niger | 20 µM |

These data indicate that this compound could be effective in treating fungal infections as well.

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated thiophenes, including this compound. The results demonstrated that this compound exhibited potent activity against both bacterial and fungal pathogens, supporting its potential use in clinical applications .

- Mechanistic Insights : Another research article explored the mechanism of action for halogenated thiophenes. It was found that these compounds might disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death . This study highlights the importance of further exploring the specific pathways affected by this compound.

Preparation Methods

Bromination of 5-Methylthiophene to 3-Bromo-5-methylthiophene

- Reagents and Conditions: Bromination is performed using bromine (Br₂) in solvents such as glacial acetic acid or chloroform, often in the presence of a Lewis acid catalyst like FeBr₃ to enhance electrophilicity.

- Regioselectivity: Bromination occurs preferentially at the 3-position relative to the methyl substituent at position 5 due to steric and electronic effects.

- Yields: Moderate to high yields (up to 70–98%) of monobromo derivatives can be obtained under optimized conditions.

Iodination to Install Iodine at the 2- and 4-Positions

- Reagents and Conditions: Iodination is commonly achieved using iodine sources such as ammonium iodide (NH₄I) or iodine (I₂) in the presence of oxidants like hydrogen peroxide (H₂O₂) in aqueous acetic acid. Alternatively, N-iodosuccinimide (NIS) can be used for selective iodination.

- Selectivity: The methyl group directs iodination to the 2- and 4-positions after bromination at the 3-position. The use of ammonium iodide with H₂O₂ allows selective diiodination without over-iodination or side reactions.

- Reaction Monitoring: Reaction progress is monitored by NMR and TLC to avoid excessive iodination or decomposition.

Combined One-Pot or Stepwise Halogenation

- Some protocols describe stepwise halogenation, isolating intermediates such as 3-bromo-5-methylthiophene before iodination.

- Other approaches use one-pot procedures where bromination and iodination reagents are added sequentially under controlled temperature and time to maximize selectivity and yield.

Representative Experimental Procedure (Adapted from Literature)

Analytical and Characterization Data Supporting Preparation

- NMR Spectroscopy: Proton NMR (¹H NMR) shows characteristic aromatic proton shifts and methyl singlet near δ ~2.1 ppm. Halogen substitution causes downfield shifts of thiophene protons.

- Mass Spectrometry: Confirms molecular weight consistent with C5H2BrI2S.

- Purification: Column chromatography using non-polar solvents such as n-hexane effectively separates the product from side products.

- Reaction Monitoring: TLC and in situ IR spectroscopy are used to monitor bromination and iodination progress and optimize reaction times.

Mechanistic Insights and Regioselectivity

- The methyl substituent at position 5 activates the thiophene ring and directs electrophilic substitution to the 3-position for bromination initially.

- Subsequent iodination occurs at the 2- and 4-positions, which are activated due to the electron-donating methyl and the bromine substituent's directing effects.

- Computational studies (DFT) support the observed regioselectivity by mapping electron density and transition states for electrophilic substitution.

Summary Table of Preparation Routes

| Starting Material | Halogenation Sequence | Key Reagents/Conditions | Yield Range (%) | Selectivity Notes |

|---|---|---|---|---|

| 5-Methylthiophene | Bromination → Diiodination | Br₂/FeBr₃ in AcOH; NH₄I/H₂O₂ in AcOH | 60–80 | High regioselectivity for 3-Br, then 2,4-I |

| 3-Bromo-5-methylthiophene | Diiodination | NH₄I + H₂O₂ in AcOH or NIS | 60–75 | Selective diiodination at 2,4-positions |

Additional Notes on Scale-Up and Industrial Considerations

- Reaction conditions such as temperature, stoichiometry, and catalyst loading are optimized to maximize yield and minimize by-products.

- Continuous flow reactors and automated addition of halogenating agents improve safety and scalability for industrial production.

- Purification techniques are adapted to handle larger batches while maintaining product purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2,4-diiodo-5-methylthiophene, and what are the critical reaction conditions to consider?

- Synthesis Strategies :

- Stepwise Halogenation : Sequential bromination and iodination of 5-methylthiophene. Bromination typically employs N-bromosuccinimide (NBS) or Br₂ in a solvent like CCl₄, while iodination may use iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) .

- Regioselectivity : Positioning halogens at the 2- and 4-positions requires directing groups (e.g., methyl at C5) to guide substitution patterns. Steric and electronic effects of the methyl group influence reactivity .

- Critical Conditions : Reaction time, temperature, and stoichiometry are crucial. For example, excess iodine reagents may lead to over-iodination, while slow addition minimizes side products .

Q. How can spectroscopic techniques such as NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

- ¹H/¹³C NMR Analysis :

- The methyl group (C5) appears as a singlet (~δ 2.5 ppm in ¹H NMR). Halogenated carbons (C2, C4) show deshielded signals in ¹³C NMR (~δ 110–130 ppm) .

- Coupling patterns in ¹H NMR distinguish adjacent substituents (e.g., diiodo vs. bromo-iodo isomers).

- Mass Spectrometry :

- High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₃BrI₂S, expected m/z ≈ 467.7). Isotopic patterns for Br/I aid in identification .

Advanced Research Questions

Q. What strategies are effective in achieving regioselective diiodination at the 2 and 4 positions of 5-methylthiophene, and how can competing side reactions be minimized?

- Directing Group Utilization : The methyl group at C5 electronically activates C2 and C4 for electrophilic substitution. Steric hindrance from the methyl group directs iodination to C2/C4 rather than C3 .

- Catalytic Systems : Lewis acids like FeCl₃ or AlCl₃ enhance iodination efficiency by polarizing I–X bonds. Solvents with low polarity (e.g., CCl₄) favor regioselectivity .

- Side Reaction Mitigation :

- Competing bromine-iodine exchange is minimized by using non-nucleophilic solvents.

- Temperature control (e.g., −20°C for iodination) reduces radical pathways that lead to over-halogenation .

Q. In cross-coupling reactions involving this compound, how does the presence of multiple halogen substituents influence reaction kinetics and product distribution?

- Reactivity Hierarchy : Iodine substituents (C2/C4) are more reactive than bromine (C3) in couplings like Suzuki or Stille due to weaker C–I bonds. This allows sequential functionalization .

- Kinetic vs. Thermodynamic Control :

- Pd-catalyzed couplings at C2 (iodine) proceed faster than at C3 (bromine), enabling selective mono-functionalization. Excess catalyst/ligand (e.g., PPh₃) may shift selectivity toward less reactive sites .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for the synthesis of this compound across different methodologies?

- Variable Factors :

- Halogen Source : NIS vs. ICl may yield different efficiencies due to iodine’s solubility and reactivity.

- Catalyst Purity : Trace moisture in Lewis acids (e.g., AlCl₃) can hydrolyze intermediates, reducing yields .

- Troubleshooting :

- Reproduce reactions under inert atmospheres (Ar/N₂) to exclude moisture/O₂ interference.

- Compare reaction monitoring (TLC/GC-MS) to identify incomplete halogenation or decomposition .

Research Applications

Q. What role does this compound play in the development of organic electronic materials?

- Building Block for Conjugated Polymers :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.